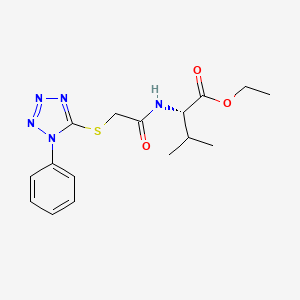

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester

Description

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is a synthetic organic compound featuring a tetrazole ring system linked to an L-valine ethyl ester moiety via a thioacetyl bridge. This structure combines three critical functional groups:

- 1-Phenyl-1H-tetrazol-5-yl: A nitrogen-rich heterocycle known for its metabolic stability and bioisosteric replacement of carboxylic acids in pharmaceuticals.

- Thioacetyl group (-S-CO-): A sulfur-containing linkage that modulates lipophilicity and metabolic resistance compared to oxyacetyl analogs.

- L-Valine ethyl ester: A chiral amino acid ester that enhances solubility and facilitates prodrug strategies.

Properties

CAS No. |

133526-79-1 |

|---|---|

Molecular Formula |

C16H21N5O3S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

ethyl (2S)-3-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]butanoate |

InChI |

InChI=1S/C16H21N5O3S/c1-4-24-15(23)14(11(2)3)17-13(22)10-25-16-18-19-20-21(16)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3,(H,17,22)/t14-/m0/s1 |

InChI Key |

HTWDTLRUSPHBEA-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester typically involves multiple steps:

Formation of 1-Phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenylhydrazine with carbon disulfide and sodium azide under basic conditions.

Thioether Formation: The 1-Phenyl-1H-tetrazole-5-thiol is then reacted with bromoacetic acid to form the thioether linkage.

Coupling with L-Valine Ethyl Ester: The thioether intermediate is then coupled with L-valine ethyl ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester can undergo various types of chemical reactions:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted tetrazoles

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring the tetrazole structure exhibit significant antimicrobial activity. For instance, derivatives of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Anticancer Activity

Studies have shown that tetrazole derivatives can inhibit cancer cell proliferation. In vitro assays reveal that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Assess anticancer properties | Demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Investigate pharmacokinetics | Showed favorable absorption characteristics in animal models, with a half-life of approximately 4 hours. |

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for drug development in several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

- Cancer Therapy : Its cytotoxic effects warrant further investigation into its use as an adjunct therapy in oncology.

- Neurological Disorders : Preliminary studies indicate possible neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester depends on its specific application:

Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

Organic Synthesis: It can participate in various chemical reactions, serving as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Research Findings and Implications

- Potential Applications: Angiotensin II Receptor Blockers (ARBs): Structural alignment with valsartan suggests utility in hypertension drug development. Prodrug Design: The ethyl ester and thioacetyl groups may facilitate controlled release or targeted delivery.

- Limitations : Lack of in vivo data necessitates further studies on toxicity, bioavailability, and receptor binding.

Biological Activity

N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is a synthetic compound that features a unique structural composition, including a tetrazole moiety, a thioacetyl group, and an L-valine ethyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.44 g/mol. The presence of the tetrazole ring is significant as it often contributes to the biological activity of compounds, especially in pharmaceuticals.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.44 g/mol |

| Functional Groups | Tetrazole, thioacetyl, L-valine ethyl ester |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that require careful control of conditions to achieve high yields and purity. The general synthetic pathway includes:

- Formation of the Tetrazole Ring : Utilizing appropriate precursors to create the tetrazole structure.

- Thioacetylation : Introducing the thioacetyl group to the amino acid derivative.

- Esterification : Converting L-valine into its ethyl ester form.

Preliminary studies suggest that this compound may interact with specific proteins or receptors, influencing various biological pathways. The tetrazole moiety is known to enhance binding affinities in pharmacological contexts, potentially interacting with enzymes involved in metabolic pathways or receptors linked to inflammatory responses.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as inhibitors for enzymes like xanthine oxidase (XO). For instance, derivatives featuring a tetrazole ring have shown promising results in inhibiting XO activity, with IC50 values indicating significant potency .

- Inflammatory Response Modulation : Compounds similar to this compound have been evaluated for their effects on inflammatory markers. Studies demonstrated that such compounds could reduce the expression of intercellular adhesion molecules (ICAMs), which play a crucial role in inflammation .

- Therapeutic Applications : Given its structural components, this compound may have applications in treating conditions associated with oxidative stress and inflammation. The unique combination of the tetrazole and thioacetyl groups may enhance its efficacy compared to simpler analogs.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural combination that may enhance biological activity:

| Compound Name | Structure Features | Potential Activity |

|---|---|---|

| N-acetyl-L-valine | Acetylated form of L-valine | Limited biological activity |

| Thioacetyl-L-valine | L-valine with a thioacetyl group | Moderate activity |

| N-(3-(1H-tetrazol-1-yl)phenyl)acetamide | Tetrazole moiety enhancing binding affinity | Strong enzyme inhibition |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester?

- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example, L-valine ethyl ester can be functionalized with a thioacetyl group, followed by coupling to a 1-phenyl-1H-tetrazol-5-yl moiety. Key steps may include:

- Activation of carboxylic acid groups using agents like oxalic acid (for intermediate purification) .

- Use of bases (e.g., triethylamine) to facilitate esterification or amidation reactions .

- Deprotection under anhydrous acidic conditions to remove protecting groups (e.g., triphenylmethyl) from tetrazole rings .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : To confirm ester and tetrazole linkages. For example, H NMR can identify valine ethyl ester protons (δ 1.0–1.3 ppm for methyl groups) and aromatic protons from the phenyltetrazole moiety (δ 7.2–7.8 ppm) .

- FTIR : Peaks at ~1740 cm (C=O stretch of ester), 1650 cm (amide C=O), and 1450 cm (tetrazole ring vibrations) .

- HPLC : To assess purity using reverse-phase columns (C18) with UV detection at 220–254 nm, as demonstrated for structurally related tetrazole-containing pharmaceuticals .

Q. What functional groups influence the compound’s reactivity?

- Key Groups :

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, influencing hydrogen bonding and metabolic stability .

- Thioacetyl Linker : Enhances lipophilicity and may participate in nucleophilic substitution reactions .

- Ethyl Ester : Hydrolyzes under basic or enzymatic conditions to yield carboxylic acid derivatives, critical for prodrug activation .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound?

- Methodological Considerations :

- Solubility varies with ester chain length; longer alkyl chains (e.g., hexyl esters) increase nonpolar solvent compatibility, while ethyl esters favor polar solvents like ethanol or dimethyl sulfoxide .

- Use phase solubility studies in buffered solutions (pH 1.2–7.4) to simulate physiological conditions. For example, related L-valine esters show pH-dependent solubility due to ionization of the tetrazole group .

Q. What strategies mitigate impurities during synthesis?

- Critical Steps :

- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate byproducts like unreacted valine esters or incomplete deprotection intermediates .

- Impurity Profiling : Compare synthesized batches against reference standards (e.g., Valsartan ethyl ester impurity, CAS 676129-92-3) using LC-MS to detect trace sulfonic acid derivatives or oxidized thioacetyl groups .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocols :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Ethyl esters are prone to hydrolysis, so lyophilization or storage at ≤-20°C in inert atmospheres is recommended .

- Light Sensitivity : Tetrazole rings may degrade under UV exposure; use amber vials and assess photostability per ICH guidelines .

Q. What computational methods predict pharmacological interactions of this compound?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.